molecular formula C31H41N5O9S B1648643 MeOSuc-Ala-Ala-Pro-Met-AMC CAS No. 201853-55-6

MeOSuc-Ala-Ala-Pro-Met-AMC

Cat. No.: B1648643
CAS No.: 201853-55-6
M. Wt: 659.8 g/mol
InChI Key: APQSZEFHNKLYHK-ZZTDLJEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is primarily used in biochemical assays to study the activity of elastases and chymotrypsin-like serine peptidases . The compound is characterized by its fluorogenic properties, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-Ala-Ala-Pro-Met-AMC involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the methoxysuccinyl group and the 7-amido-4-methylcoumarin moiety. The process typically includes the following steps:

    Coupling of Amino Acids: The amino acids alanine, proline, and methionine are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

    Attachment of Methoxysuccinyl Group: The methoxysuccinyl group is introduced to the N-terminus of the peptide chain.

    Attachment of 7-amido-4-methylcoumarin: The 7-amido-4-methylcoumarin moiety is attached to the C-terminus of the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

MeOSuc-Ala-Ala-Pro-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond results in the release of 7-amido-4-methylcoumarin, which exhibits fluorescence .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy .

Mechanism of Action

MeOSuc-Ala-Ala-Pro-Met-AMC functions as a substrate for elastases and chymotrypsin-like serine peptidases. The mechanism involves the hydrolysis of the peptide bond, leading to the release of 7-amido-4-methylcoumarin. The fluorescence of the released 7-amido-4-methylcoumarin can be measured to determine the enzyme activity . The molecular targets include elastases and chymotrypsin-like serine peptidases, which play crucial roles in various physiological and pathological processes .

Properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQSZEFHNKLYHK-ZZTDLJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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